6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene core, substituted with chloro, fluoro, and benzothiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the chloro and fluoro substituents. The benzothiazolyl group is then attached through a series of coupling reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and coupling reagents such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can vary depending on the specific application, but common targets include proteins involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
- N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(1,3-oxazol-5-yl)methyl]oxane-4-carboxamide
Uniqueness
6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and the chromene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H8ClFN2O3S |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H8ClFN2O3S/c18-8-1-4-13-10(5-8)12(22)7-14(24-13)16(23)21-17-20-11-3-2-9(19)6-15(11)25-17/h1-7H,(H,20,21,23) |
InChI Key |
QAAJDJJEUOGIQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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